N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide is a useful research compound. Its molecular formula is C13H8N4O3S and its molecular weight is 300.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.03171130 g/mol and the complexity rating of the compound is 411. The solubility of this chemical has been described as 1.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
The structure of this compound features a nitro group and a benzothiazole ring, both of which contribute to its biological activity. The nitro group can facilitate interactions with various molecular targets, enhancing the compound's efficacy against pathogens and cancer cells. The benzothiazole moiety is recognized for its role in modulating enzyme activity and receptor binding .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 3.91 μg/mL |
This compound | Escherichia coli | 4.23 μg/mL |
Other derivatives | Bacillus subtilis | 1.95 μg/mL |
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. Research indicates that it exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-15). The mechanism appears to involve apoptosis induction and interference with tubulin polymerization.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effectiveness against a panel of cancer cell lines. The results showed promising IC50 values indicating significant growth inhibition:
Cell Line | IC50 (μM) | % Growth Inhibition |
---|---|---|
MCF-7 | 20.1 | 72% |
A549 | 14 | 68% |
HCT-15 | 22 | 65% |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also shown potential as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Propiedades
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-3-5-14-6-4-8)16-13-15-10-2-1-9(17(19)20)7-11(10)21-13/h1-7H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPHAPMZJCVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.